molecular formula C11H10N2O3 B172580 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione CAS No. 197652-05-4

3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Cat. No. B172580
M. Wt: 218.21 g/mol
InChI Key: XWUMMDZGWTVTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, also known as ethyl-3-phenyl-1H-pyrazole-4,5-dicarboxylate, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown potential in various applications, including as a pharmacological agent.

Mechanism Of Action

The exact mechanism of action of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. This results in the modulation of various physiological processes, such as inflammation and cell proliferation.

Biochemical And Physiological Effects

Studies have shown that 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it can be administered at high doses without causing significant toxicity. However, one limitation is that its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its precise mechanism of action and to determine its efficacy in various types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Studies are needed to determine its efficacy and safety in these applications. Finally, further studies are needed to explore its potential use in other areas, such as neuroprotection and wound healing.

Synthesis Methods

The synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting intermediate is then reacted with phenylhydrazine to yield the final product.

Scientific Research Applications

3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has been extensively studied for its potential pharmacological applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an insecticide and herbicide.

properties

CAS RN

197652-05-4

Product Name

3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-ethoxy-2-phenylpyrazole-3,4-dione

InChI

InChI=1S/C11H10N2O3/c1-2-16-10-9(14)11(15)13(12-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

XWUMMDZGWTVTEZ-UHFFFAOYSA-N

SMILES

CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2

synonyms

1H-Pyrazole-4,5-dione,3-ethoxy-1-phenyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.